molecular formula C21H28BrNO B12798008 Methadone hydrobromide CAS No. 23142-53-2

Methadone hydrobromide

Cat. No.: B12798008
CAS No.: 23142-53-2
M. Wt: 390.4 g/mol
InChI Key: FSICAXDYXLRLRG-UHFFFAOYSA-N
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Description

Methadone hydrobromide is a synthetic opioid analgesic used primarily for the management of severe pain and for the treatment of opioid dependence. It is a salt form of methadone, which is known for its long duration of action and unique pharmacological profile. This compound works by mimicking the effects of endogenous opioids in the body, providing pain relief and reducing withdrawal symptoms in individuals with opioid addiction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methadone hydrobromide is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of diphenylacetonitrile with dimethylamino-2-chloropropane in the presence of a base to form methadone. This is followed by the addition of hydrobromic acid to produce this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the purification of the final product through recrystallization from a mixture of methanol and ether to obtain high-purity this compound crystals .

Chemical Reactions Analysis

Types of Reactions: Methadone hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methadone hydrobromide has a wide range of scientific research applications:

Mechanism of Action

Methadone hydrobromide exerts its effects primarily through agonism at the µ-opioid receptor. It also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and inhibits the reuptake of serotonin and norepinephrine. These actions contribute to its analgesic properties and its ability to reduce opioid withdrawal symptoms. The molecular targets include the µ-opioid receptor, NMDA receptor, and monoamine transporters .

Comparison with Similar Compounds

Methadone hydrobromide is compared with other opioid analgesics such as:

Uniqueness: this compound’s unique combination of µ-opioid receptor agonism, NMDA receptor antagonism, and monoamine reuptake inhibition sets it apart from other opioids, making it particularly effective for managing severe pain and opioid dependence .

Properties

CAS No.

23142-53-2

Molecular Formula

C21H28BrNO

Molecular Weight

390.4 g/mol

IUPAC Name

6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide

InChI

InChI=1S/C21H27NO.BrH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H

InChI Key

FSICAXDYXLRLRG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br

Origin of Product

United States

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